![molecular formula C19H19N5O4S B2875016 5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 863003-52-5](/img/structure/B2875016.png)
5-Cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimido[4,5-d]pyrimidines are types of bicyclic [6 + 6] systems . They are two fused pyrimidine rings with four possible structural isomers. Consequently, they are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .
Synthesis Analysis
The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One reported mechanism involves the nucleophilic addition of a copper complex formed with phenyl urea to bis-aldehydes, followed by cyclocondensation of the formed intermediates, a hydrogen shift, and an oxidative process .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-d]pyrimidines consists of two fused pyrimidine rings . The substituents linked to the ring carbon and nitrogen atoms can vary, affecting the reactivity of the compound .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms in pyrimido[4,5-d]pyrimidines have been studied . The specific reactions and their mechanisms can depend on the particular substituents present .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrimido[4,5-d]pyrimidines can vary depending on their specific structure . For example, one synthesized compound was obtained as a yellow crystalline solid .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
The compound of interest is structurally related to various heterocyclic compounds that have been synthesized and studied for their unique properties and potential applications in scientific research. For instance, the synthesis of pyrido[2,3-d]pyrimidinones, which are related in structure to the compound , involves cyclization reactions that highlight the versatility and reactivity of such heterocyclic systems. These compounds are characterized using NMR measurements, which reveal selective orientations in their structures, indicating potential for diverse chemical applications and studies in molecular design (Quiroga et al., 1997).
Photochemical Properties
Research into the photochemical reduction of dimethylpyrimidinol showcases the chemical reactivity under light exposure, leading to various addition products and demonstrating the compound's potential in photochemical studies. This insight into the behavior of pyrimidine derivatives under specific conditions could inform research into photoactive materials and their applications in developing new photoreactive compounds (Pfoertner, 1975).
Intramolecular Reactions and Crystal Structure
The study of intramolecular reactions of nitro-olefin–cyclohexane-1,3-dione Michael adducts and their crystal structures provides deep insights into the molecular configuration and intermolecular interactions of complex organic compounds. Such research is crucial for understanding the structural basis of chemical reactivity and the design of molecules with desired physical and chemical properties (Ansell et al., 1971).
Enzyme Inhibition Studies
The synthesis and evaluation of pyrazolo[1,5-a]pyrimidines as cAMP phosphodiesterase inhibitors illustrate the compound's relevance in biochemical research, particularly in studying enzyme inhibition. Such studies are essential for developing therapeutic agents and understanding cellular signaling pathways (Novinson et al., 1975).
Supramolecular Chemistry
The construction of hydrogen-bonded supramolecular assemblies using pyrimidine derivatives demonstrates the compound's utility in the field of supramolecular chemistry. This area of research explores the assembly of complex structures from simpler molecular units, which is fundamental for the development of molecular machines, sensors, and advanced materials (Fonari et al., 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
5-cyclopentylsulfanyl-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-22-16-14(18(25)23(2)19(22)26)17(29-13-5-3-4-6-13)21-15(20-16)11-7-9-12(10-8-11)24(27)28/h7-10,13H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQGCNROJTZDRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])SC4CCCC4)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


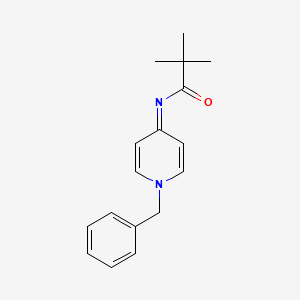

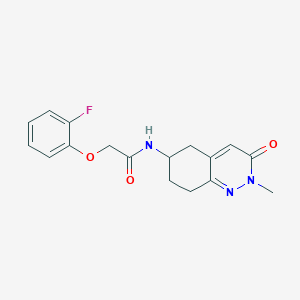

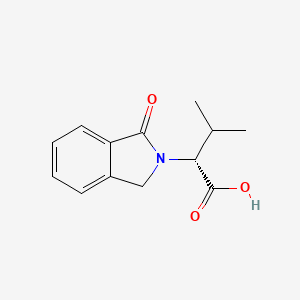

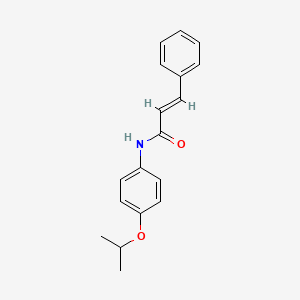
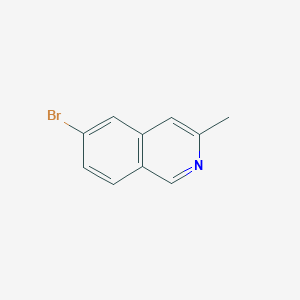
![N-(1-cyclohexyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N-methylbenzenesulfonamide](/img/structure/B2874949.png)
![N-[5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2874951.png)
![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4,5-trifluoro-3-hydroxybenzamide](/img/structure/B2874952.png)
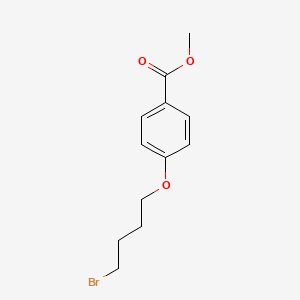
![4-(4-fluorobenzyl)-1-[(4-fluorobenzyl)thio][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2874955.png)